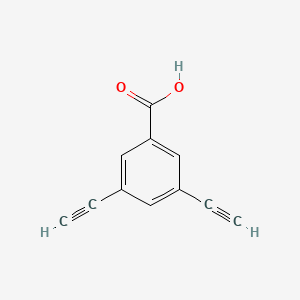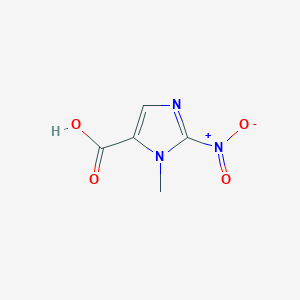
N-Boc-2-Hydroxydimethylsilanyl-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-Hydroxydimethylsilanyl-pyrrole is a useful research compound. Its molecular formula is C11H19NO3Si and its molecular weight is 241.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Scalable Synthesis Processes
An efficient and scalable synthesis process has been developed for the preparation of N-Boc-2-tert-butyldimethylsiloxy-pyrrole, showcasing a safe, reliable methodology for producing this compound in multikilogram quantities with high overall yield. This process, involving a three-step, one-pot sequence, demonstrates the compound's relevance in industrial-scale organic synthesis, highlighting its potential in further chemical reactions and product development (Tian, Rasmussen, & Wittenberger, 2002).
Applications in Natural Product Synthesis
Research into the partial reduction of N-Boc pyrroles has opened stereoselective routes to disubstituted pyrrolines, crucial for natural product synthesis. This methodology was pivotal in the synthesis of omuralide and the polyhydroxylated pyrrolizidine natural products, indicating the compound's utility in complex molecule construction and the exploration of bioactive substances (Donohoe & Thomas, 2007).
Palladium-Catalyzed Approaches to Pyrrole Derivatives
A novel approach utilizing palladium iodide-catalyzed carbonylative strategies to synthesize functionalized pyrrole derivatives has been highlighted. This method, involving oxidative heterocyclization-alkoxycarbonylation, showcases the compound's versatility in facilitating the formation of pyrrole-based compounds with significant synthetic and medicinal value (Gabriele et al., 2012).
Novel Synthetic Routes and Functional Materials
Research has also focused on developing novel functional materials through the manipulation of pyrrole derivatives, such as N-Boc-protected pyrrole oligomers. This includes the synthesis of conjugated polymers for applications like fluoride anion chemosensors, demonstrating the compound's potential in creating novel, functionalized materials with specific sensory applications (Zhang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-[hydroxy(dimethyl)silyl]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3Si/c1-11(2,3)15-10(13)12-8-6-7-9(12)16(4,5)14/h6-8,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVDBYGGISJNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479056 |
Source


|
| Record name | N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879904-82-2 |
Source


|
| Record name | N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 879904-82-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)








![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)
![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)
![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)
